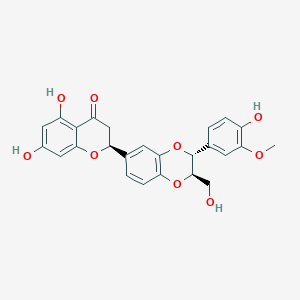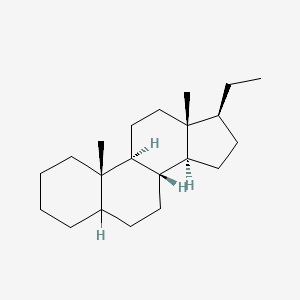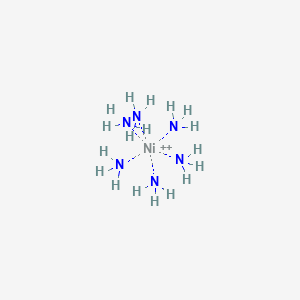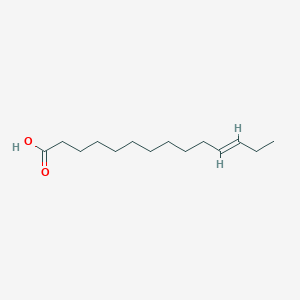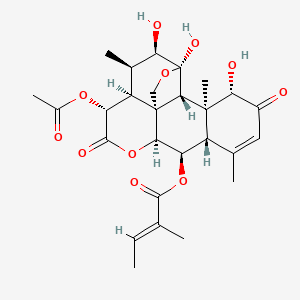
Salutaridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-salutaridinol is a salutaridinol. It is a conjugate base of a (7S)-salutaridinol(1+).
科学的研究の応用
Enzymatic Synthesis in Saccharomyces cerevisiae
Salutaridinol plays a key role in the synthesis of morphinan alkaloids, which are potent analgesics. A study by Fossati et al. (2015) explored the feasibility of synthesizing these alkaloids in recombinant Saccharomyces cerevisiae, starting from the precursor (R,S)-norlaudanosoline. The pathway included key enzymes like salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol acetyltransferase (PsSAT) (Fossati et al., 2015).
Role in Morphine Biosynthesis
Grothe et al. (2001) identified salutaridinol 7-O-acetyltransferase as crucial in morphine biosynthesis in the opium poppy, Papaver somniferum. This enzyme catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, a precursor of thebaine, a key component in the morphine pathway (Grothe, Lenz, & Kutchan, 2001).
Enhancement of Morphinan Alkaloid Production
Research by Sharafi et al. (2013) demonstrated that overexpression of the SalAT gene in Papaver bracteatum hairy root cultures significantly increased the production of morphinan alkaloids like thebaine, codeine, and morphine (Sharafi et al., 2013).
Genetic Engineering for Alkaloid Production
Allen et al. (2007) showed that altering the expression of the gene encoding salutaridinol 7-O-acetyltransferase in opium poppy impacts the accumulation of alkaloids like morphine, codeine, and thebaine. This study provides insights into the genetic manipulation of opium poppy for specific alkaloid production (Allen et al., 2007).
Structural and Functional Analysis
Ziegler et al. (2009) studied salutaridine reductase, an enzyme involved in morphine biosynthesis, to understand substrate binding and inhibition. This research contributes to the detailed understanding of the morphine biosynthetic pathway (Ziegler, Brandt, Geissler, & Facchini, 2009).
Discovery and Characterization
Lotter et al. (1992) provided an important revision in the understanding of salutaridinol's structure, specifically its configuration at C-7, which is vital for morphine biosynthesis (Lotter, Gollwitzer, & Zenk, 1992).
Interaction and Co-Expression Studies
Comparative Transcript and Alkaloid Profiling
Ziegler et al. (2006) compared alkaloid profiles with gene expression profiles across different Papaver species to identify key enzymes in morphine biosynthesis, including salutaridine reductase (Ziegler et al., 2006).
Enzyme Purification and Characterization
Lenz and Zenk (1995) achieved near-homogeneity purification of acetyl coenzyme A:salutaridinol-7-O-acetyltransferase from Papaver somniferum cell cultures. This enzyme plays a critical role in converting salutaridinol to salutaridinol-7-O-acetate, a new intermediate in morphine biosynthesis (Lenz & Zenk, 1995).
X-Ray Diffraction Analysis
Higashi et al. (2010) used X-ray diffraction to analyze the structure of salutaridine reductase from Papaver somniferum, providing a deeper understanding of its role in the opium poppy's analgesic compound biosynthesis (Higashi, Smith, Jez, & Kutchan, 2010).
Oxidoreductase Purification and Characterization
Gerardy and Zenk (1993) discovered and purified an enzyme from Papaver somniferum that reduces salutaridine to salutaridinol, highlighting its substrate specificity and role in opium alkaloid biosynthesis (Gerardy & Zenk, 1993).
Atomic Structure of Salutaridine Reductase
Higashi et al. (2010) reported the atomic structure of salutaridine reductase, a key enzyme in morphine and codeine biosynthesis, providing insights into its function and catalytic mechanism (Higashi, Kutchan, & Smith, 2010).
特性
製品名 |
Salutaridinol |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14+,19+/m1/s1 |
InChIキー |
LLSADFZHWMEBHH-TYILLQQXSA-N |
異性体SMILES |
CN1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
正規SMILES |
CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



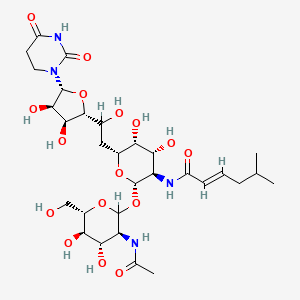
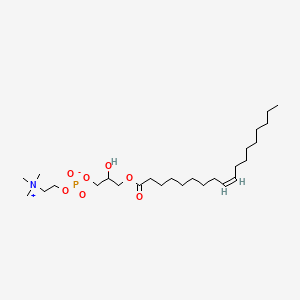


![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)

